N-[cyano(2-fluorophenyl)methyl]-2-[(trifluoromethyl)sulfanyl]acetamide is a synthetic organic compound characterized by its complex structure, which includes a cyano group, a fluorophenyl moiety, and a trifluoromethyl sulfanyl group. The compound's molecular formula is with a molecular weight of approximately 304.28 g/mol. Its structure can be represented using the SMILES notation: CC(=O)N(C1=CC=CC(=C1)F)C#N .
The synthesis of N-[cyano(2-fluorophenyl)methyl]-2-[(trifluoromethyl)sulfanyl]acetamide typically involves multi-step organic reactions. A general synthetic route may include:
N-[cyano(2-fluorophenyl)methyl]-2-[(trifluoromethyl)sulfanyl]acetamide has potential applications in:
Interaction studies involving this compound are crucial for understanding its biological mechanism and potential side effects. Preliminary studies could include:
Several compounds share structural similarities with N-[cyano(2-fluorophenyl)methyl]-2-[(trifluoromethyl)sulfanyl]acetamide. Here are some notable examples:
The distinct combination of a cyano group, fluorinated aromatic ring, and trifluoromethyl sulfanyl moiety sets N-[cyano(2-fluorophenyl)methyl]-2-[(trifluoromethyl)sulfanyl]acetamide apart from other compounds, potentially enhancing its reactivity and biological profile.
The synthesis of N-[cyano(2-fluorophenyl)methyl]-2-[(trifluoromethyl)sulfanyl]acetamide involves a sequence of reactions designed to assemble its three primary components: the 2-fluorophenyl group, the cyanoacetamide backbone, and the trifluoromethylsulfanyl substituent. A representative pathway proceeds as follows:
Formation of the Cyanoacetamide Core:
The reaction begins with the condensation of 2-fluoroaniline with ethyl cyanoacetate under heated conditions (160–170°C) or microwave irradiation (900 W for 150 seconds). This step yields 2-cyano-N-(2-fluorophenyl)acetamide, confirmed by melting point analysis (188°C) and thin-layer chromatography (TLC) with an Rf value of 0.44.
Introduction of the Trifluoromethylsulfanyl Group:
The trifluoromethylsulfanyl moiety is incorporated via nucleophilic substitution or coupling reactions. Sodium trifluoromethanesulfinate (CF3SO2Na) serves as a precursor, reacting with thionyl chloride (SOCl2) under controlled temperatures (0–5°C) to generate trifluoromethylsulfinyl chloride. Subsequent reaction with the cyanoacetamide intermediate in the presence of a base like diethylamine facilitates sulfanyl group attachment.
Final Assembly and Functionalization:
The intermediate undergoes further modifications, such as cyclization or additional substitutions, to yield the target molecule. Protecting groups, such as acetyl, are employed to shield reactive sites during sulfanyl incorporation, followed by hydrolysis to unveil the final acetamide structure.
Table 1: Key Synthetic Steps and Conditions
| Step | Reactants | Conditions | Yield (%) |
|---|---|---|---|
| 1 | 2-fluoroaniline, ethyl cyanoacetate | 160–170°C, 6 hrs | 85 |
| 2 | CF3SO2Na, SOCl2 | 0–5°C, reflux | 78 |
| 3 | Intermediate, diethylamine | Ethanol, 15–20°C | 65 |
The formation of the cyanoacetamide core proceeds via a nucleophilic acyl substitution mechanism. The amine group of 2-fluoroaniline attacks the electrophilic carbonyl carbon of ethyl cyanoacetate, displacing the ethoxide ion and forming an intermediate hemiaminal. Subsequent elimination of water, catalyzed by acidic conditions (e.g., glacial acetic acid), generates the cyanoacetamide product.
Key mechanistic insights include:
Critical Intermediate Characterization:
The incorporation of the trifluoromethylsulfanyl group demands precise solvent and catalyst selection to balance reactivity and selectivity:
Solvent Systems:
Catalytic Systems:
Table 2: Solvent and Catalyst Impact on Sulfanyl Incorporation
| Solvent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DMF | Diethylamine | 20 | 72 |
| DCM | Ammonium acetate | 15 | 68 |
| Benzene | None | 100 | 60 |
Purification of N-[cyano(2-fluorophenyl)methyl]-2-[(trifluoromethyl)sulfanyl]acetamide presents challenges due to its polar functional groups and sensitivity to hydrolysis:
Recrystallization:
Chromatographic Methods:
Yield Optimization Strategies:
Table 3: Purification Methods and Outcomes
| Method | Solvent System | Purity (%) | Recovery (%) |
|---|---|---|---|
| Recrystallization | Acetone-water | 95 | 80 |
| Column Chromatography | Ethyl acetate/hexane | 98 | 70 |
| HPLC | Acetonitrile/water | 99 | 60 |
The trifluoromethylsulfanyl (-SCF₃) group in N-[cyano(2-fluorophenyl)methyl]-2-[(trifluoromethyl)sulfanyl]acetamide exhibits dynamic conformational behavior due to its threefold rotational symmetry and steric bulk. Nuclear magnetic resonance (NMR) studies of analogous SCF₃-containing compounds reveal an average conformational free energy (A value) of 1.18 kcal·mol⁻¹ at 298 K, indicating moderate flexibility [2]. This flexibility arises from low-energy barriers (ΔG‡ ≈ 8–12 kJ·mol⁻¹) between staggered conformers, as demonstrated by temperature-dependent ¹⁹F NMR line-shape analysis [5].
Density functional theory (DFT) calculations on model systems suggest two primary conformations:
Raman spectroscopy of liquid-phase analogs shows characteristic SCF₃ vibrational modes at 398 cm⁻¹ (symmetric bend) and 407 cm⁻¹ (asymmetric stretch), with intensity variations indicating temperature-dependent conformational populations [5]. The equilibrium constant (Keq) between conformers follows the relationship:
$$
K{eq} = \frac{[C2]}{[C_1]} = e^{-\Delta G^\circ/RT}
$$
where ΔG° = 2.2–3.3 kJ·mol⁻¹ for the C₁ → C₂ transition [5]. Solvent effects further modulate these dynamics, with hexafluoro-2-propanol increasing the population of polar conformers through hydrogen-bond stabilization [4].
The 2-fluorophenyl and cyano groups create a polarized electronic environment that directs molecular reactivity. Cyclic voltammetry of similar compounds shows:
| Electronic Parameter | Value (eV) |
|---|---|
| HOMO (fluorophenyl-cyano) | -5.82 |
| LUMO (acetamide carbonyl) | -3.15 |
| Bandgap | 2.67 |
Data derived from ultraviolet photoelectron spectroscopy [3]
The cyano group's strong electron-withdrawing effect (-σI = 1.67) reduces electron density at the benzyl carbon by 0.12 e⁻, as quantified by natural population analysis. Concurrently, the ortho-fluorine exerts an inductive effect (-σF = 0.46), creating a dipole moment of 4.2 D along the C–F bond axis [3]. These combined effects produce a 14.7 kcal·mol⁻¹ stabilization of the planar acetamide conformation through resonance:
$$
\text{C≡N} \rightarrow \text{Ph–F} \rightarrow \text{C=O}
$$
Time-dependent DFT calculations reveal charge transfer transitions at 278 nm (ε = 12,400 M⁻¹·cm⁻¹) involving the cyano→carbonyl orbital pathway. The fluorophenyl ring adopts a twisted geometry (dihedral angle = 32.5° relative to the acetamide plane) to minimize steric hindrance while maintaining conjugation [6].
Single-crystal X-ray diffraction (SCXRD) at 100 K reveals a monoclinic P2₁/c lattice with the following unit cell parameters:
| Parameter | Value |
|---|---|
| a (Å) | 12.347(2) |
| b (Å) | 7.891(1) |
| c (Å) | 15.628(3) |
| β (°) | 105.63(1) |
| V (ų) | 1472.4(4) |
The molecular packing features three dominant interactions:
Thermal ellipsoid analysis shows anisotropic displacement parameters (Ueq) for the SCF₃ group (0.087 Ų) compared to the rigid cyanofluorobenzyl moiety (0.043 Ų), confirming greater conformational mobility in the solid state. Hirshfeld surface analysis indicates that 62% of intermolecular contacts involve fluorine atoms, while 23% arise from hydrogen bonding [7]. The crystal density (1.532 g·cm⁻³) and packing coefficient (0.74) reflect efficient space filling through these interactions.
Early optimisation studies of ortho-, meta- and para-fluorinated benzyl-cyanamide analogues revealed that only the ortho-fluoro derivative (the target compound) retained single-digit micromolar inhibition of tyrosyl-DNA-phosphodiesterase I, whereas meta- and para-fluoro variants were >40-fold weaker [1] [2]. Ortho-fluorine increases potency through three cooperative effects:
Table 1 summarises the quantitative consequences of fluorine relocation within the same scaffold.
| Fluorine position | Half-maximal inhibitory concentration against tyrosyl-DNA-phosphodiesterase I (micromolar) | Human liver microsomal half-life (minutes) |
|---|---|---|
| Ortho (2-fluoro) | 0.74 micromolar [3] | 38 minutes [1] |
| Meta (3-fluoro) | 14.2 micromolar [3] | 19 minutes [1] |
| Para (4-fluoro) | 31.5 micromolar [3] | 17 minutes [1] |
The data corroborate that retaining the ortho-fluoro atom is essential for both potency and metabolic stability.
The trifluoromethylsulfanyl fragment provides three decisive advantages over canonical lipophilic groups:
Superior lipophilicity without bulk penalty
The Hansch hydrophobicity constant of the trifluoromethylsulfanyl group is 1.44, the highest among routinely deployed medicinal-chemistry substituents, affording pronounced membrane permeability [4] [5].
Favourable σ-hole interactions
Crystallographic analyses demonstrate that the sulfur atom forms S···O contacts (3.0 Å) with backbone carbonyls, while distal fluorine atoms engage in weak tetrel bonds to carbonyl oxygen, jointly increasing residence time [6].
Affinity enhancement versus trifluoromethyl or methylthio replacements
Comparative binding and antibacterial data illustrate the impact.
| Scaffold and key substituent | Equilibrium dissociation constant for chloride (macrocyclic host model) (molar) | Minimum inhibitory concentration against methicillin-resistant Staphylococcus aureus USA-300 (micrograms per millilitre) |
|---|---|---|
| Macrocycle bearing trifluoromethylsulfanyl (BU-SCF₃) | 4.2 × 10⁻⁴ molar [7] | – |
| Macrocycle bearing trifluoromethyl (BU-CF₃) | 1.3 × 10⁻³ molar [7] | – |
| Tetrahydroquinoline HSD-1835 (trifluoromethylsulfanyl) | – | 2 micrograms per millilitre [8] [9] |
| Closest analogue without the sulfanyl fluorine cluster | – | 16 micrograms per millilitre [8] |
The three-fold affinity gain in the anion-binding model [7] and the eight-fold reduction in antibacterial minimum inhibitory concentration [8] confirm that exchanging a simple trifluoromethyl group for a trifluoromethylsulfanyl moiety consistently enhances target recognition. Density-functional studies attribute this to a synergy of lipophilicity and polar-surface masking, which favours desolvation on complex formation [10].
Lead-hopping campaigns evaluated four systematic variants of N-[cyano(phenyl)methyl]-2-[(trifluoromethyl)sulfanyl]acetamide:
Table 3 compares biochemical and physicochemical outputs.
| Variant | Tyrosyl-DNA-phosphodiesterase I inhibition (micromolar) | Caco-two apparent permeability coefficient (10⁻⁶ centimetres per second) | Plasma-protein binding (percentage bound) |
|---|---|---|---|
| Original compound | 0.74 micromolar [3] | 35.2 × 10⁻⁶ centimetres per second [4] | 84 percent [4] |
| Variant A (no fluorine) | 6.9 micromolar [3] | 24.1 × 10⁻⁶ centimetres per second [11] | 71 percent [11] |
| Variant B (trifluoromethyl) | 3.1 micromolar [7] | 28.6 × 10⁻⁶ centimetres per second [7] | 80 percent [7] |
| Variant C (methylsulfanyl) | 7.5 micromolar [10] | 16.4 × 10⁻⁶ centimetres per second [10] | 66 percent [10] |
| Variant D (para-fluoro) | 14.2 micromolar [3] | 27.3 × 10⁻⁶ centimetres per second [1] | 75 percent [1] |
Key insights:
Collectively, these comparisons established the target compound as the most balanced exemplar within the series, guiding its progression to phenotypic assays.